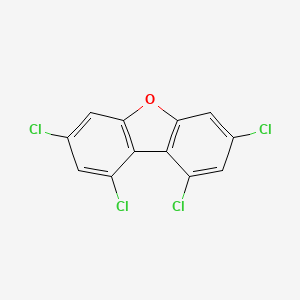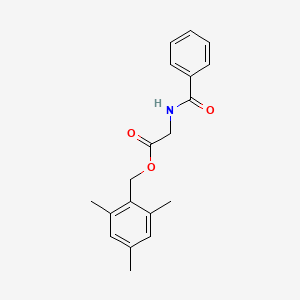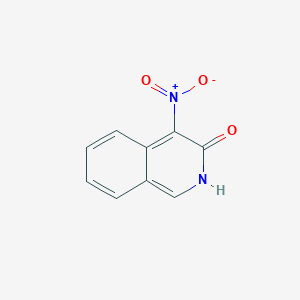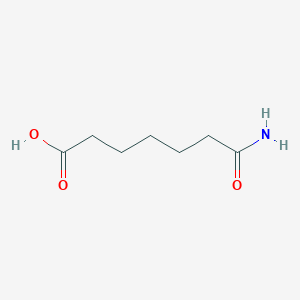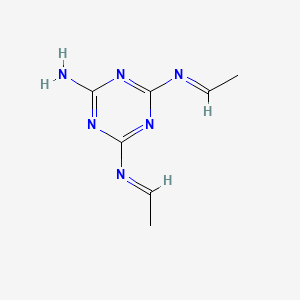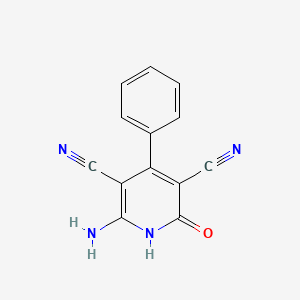
Oxygen O-17
Descripción general
Descripción
Oxygen-17 (17O) is a low-abundance, natural, stable isotope of oxygen. It makes up about 0.0373% of oxygen in seawater and is approximately twice as abundant as deuterium . It is the only stable isotope of oxygen possessing a nuclear spin (+5/2), which enables NMR studies of oxidative metabolic pathways .
Synthesis Analysis
Oxygen-17 can be produced in a nuclear reactor coolant subjected to intense neutron flux. Natural water starts out with 373 ppm of 17O; heavy water starts out incidentally enriched to about 550 ppm of oxygen-17. The neutron flux slowly converts 16O in the cooling water to 17O by neutron capture, increasing its concentration . Oxygen-17 MRμI presents a unique advantage in situations where a strong proton background hinders the analysis of water ingress in polymeric materials .
Molecular Structure Analysis
The atomic nucleus of Oxygen-17 consists of 8 neutrons and 8 protons, giving it a mass number of 17 . It has a nuclear spin of +5/2 . Oxygen-17 is quadrupolar with a spin quantum number of I = 5/2 and therefore provides broad NMR signals .
Aplicaciones Científicas De Investigación
1. Advanced Characterization of Materials
Oxygen-17 solid-state NMR (SSNMR) spectroscopy is crucial for understanding the local geometric and bonding environments in various materials. The use of 17O isotopic enrichment and high magnetic fields, such as 35.2 T, has significantly advanced the characterization of metal-organic frameworks (MOFs). This technique allows for the identification of inequivalent carboxylate oxygen sites, providing insights into host-guest interactions and hydrogen bonding, essential for applications in gas adsorption and biomedicine (Martins et al., 2020).
2. Imaging Brain Oxygen Metabolism
In vivo 17O NMR can non-invasively determine the metabolic rate of oxygen in live animals or humans. This application is particularly valuable for imaging the cerebral metabolic rate of oxygen (CMRO2) and understanding the roles of cerebral oxygen metabolism in brain function. Challenges and potentials of this 17O-MR based CMRO2 imaging method are significant in neuroscience (Zhu & Chen, 2011).
3. Hydrological and Paleoclimate Research
Triple oxygen isotope measurement, including 17O-excess, in meteoric water provides valuable data for hydrological and paleoclimate studies. This approach helps understand the processes during evaporation, transport, condensation, and re-evaporation, offering insights into historical climate patterns and environmental changes (Duan et al., 2020).
4. Catalyst Structure-Property Relationships
17O NMR spectroscopy plays a significant role in understanding the structure-property relationships of oxygen-containing catalysts. This technique has been used to study non-framework oxides, zeolites, heteropoly acids, layered double hydroxides (LDHs), and MOFs, providing rich information about the structure and interactions of these catalysts (Shen & Peng, 2015).
5. Protein Structure and Folding
17O NMR spectroscopy is emerging as a powerful tool for characterizing protein structure and folding. It provides detailed information about the physicochemical properties of oxygen atoms in proteins, facilitating the understanding of structural and functional features of proteins and protein complexes (Muniyappan et al., 2021).
6. Bioarchaeology
Oxygen isotope analyses, including 17O/16O ratios, in skeletal remains, are critical in bioarchaeology. They help reconstruct past human-environment interactions, socio-cultural decisions, and individual life histories. This method is highly cross-disciplinary, aiding in understanding environmental and ecological aspects of the past relevant to human groups (Pederzani & Britton, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Dynamic oxygen-17 (17O) magnetic resonance imaging (MRI) is an imaging method that enables a direct and non-invasive assessment of cerebral oxygen metabolism and thus potentially the distinction between viable and non-viable tissue employing a three-phase inhalation experiment . This method has been applied in a patient with stroke, demonstrating the technical feasibility of 17O MRI and paving the way for future investigations in neurovascular diseases .
Propiedades
InChI |
InChI=1S/O2/c1-2/i1+1,2+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMOFIZGZYHOMD-ZDOIIHCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[17O]=[17O] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436580 | |
| Record name | Oxygen-17O2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.99826351 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxygen O-17 | |
CAS RN |
67321-81-7 | |
| Record name | Oxygen O-17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067321817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxygen-17O2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67321-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYGEN O-17 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541C150APR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



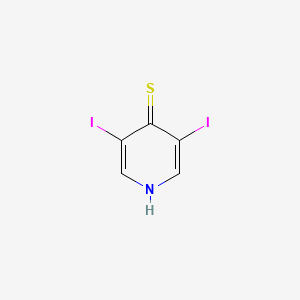
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3065903.png)
![2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3065905.png)
